molecular formula C10H5F2NO2 B2572382 1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione CAS No. 1251082-67-3

1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B2572382
CAS No.: 1251082-67-3
M. Wt: 209.152
InChI Key: MRURCHJKAAOYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by the presence of a pyrrole ring substituted with a 2,3-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,3-difluoroaniline with maleic anhydride under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or toluene, and the mixture is heated to facilitate the formation of the pyrrole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups replacing the fluorine atoms.

Scientific Research Applications

1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione
  • 1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione
  • 1-(2,3-dichlorophenyl)-1H-pyrrole-2,5-dione

Uniqueness

1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Properties

IUPAC Name

1-(2,3-difluorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-6-2-1-3-7(10(6)12)13-8(14)4-5-9(13)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRURCHJKAAOYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.